4-aminobutyric acid

Catalog No.
S528674
CAS No.
56-12-2
M.F
C4H9NO2
M. Wt
103.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-aminobutyric acid

CAS Number

56-12-2

Product Name

4-aminobutyric acid

IUPAC Name

4-aminobutanoic acid

Molecular Formula

C4H9NO2

Molecular Weight

103.12 g/mol

InChI

InChI=1S/C4H9NO2/c5-3-1-2-4(6)7/h1-3,5H2,(H,6,7)

InChI Key

BTCSSZJGUNDROE-UHFFFAOYSA-N

SMILES

C(CC(=O)O)CN

solubility

1.2 [ug/mL] (The mean of the results at pH 7.4)
1300.0 mg/mL
Slightly soluble in water; soluble in many non-polar solvents
Insoluble (in ethanol)

Synonyms

4 Aminobutanoic Acid, 4 Aminobutyric Acid, 4-Aminobutanoic Acid, 4-Aminobutyric Acid, Acid, Hydrochloride gamma-Aminobutyric, Aminalon, Aminalone, GABA, GABA, Lithium, gamma Aminobutyric Acid, gamma Aminobutyric Acid, Hydrochloride, gamma Aminobutyric Acid, Monolithium Salt, gamma Aminobutyric Acid, Monosodium Salt, gamma-Aminobutyric Acid, gamma-Aminobutyric Acid, Calcium Salt (2:1), gamma-Aminobutyric Acid, Hydrochloride, gamma-Aminobutyric Acid, Monolithium Salt, gamma-Aminobutyric Acid, Monosodium Salt, gamma-Aminobutyric Acid, Zinc Salt (2:1), Gammalon, Hydrochloride gamma-Aminobutyric Acid, Lithium GABA

Canonical SMILES

C(CC(=O)O)CN

The exact mass of the compound gamma-Aminobutyric acid is 103.0633 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 12.61 m1300 mg/ml at 25 °c1300.0 mg/mlslightly soluble in water; soluble in many non-polar solventsinsoluble (in ethanol)1.2 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757426. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Butyrates - Aminobutyrates. It belongs to the ontological category of gamma-amino acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Amino fatty acids [FA0110]. However, this does not mean our product can be used or applied in the same or a similar way.

4-Aminobutyric acid (GABA, CAS 56-12-2) is a non-proteinogenic aliphatic amino acid utilized as a pharmaceutical intermediate, a bio-based polymer precursor, and an agricultural biostimulant [1]. As a linear C4 amino acid, it provides a reactive bifunctional backbone suitable for polycondensation and cyclization reactions. Commercially, it serves as a precursor for the synthesis of 2-pyrrolidone, gabapentinoids, and biodegradable poly(ester amide)s [2]. For industrial procurement, GABA is evaluated based on its polymorphic purity (stable Form I), thermal stability (decomposition >203 °C), and favorable aqueous solubility profile, which dictates its processability in anti-solvent crystallization workflows [3].

Substituting 4-aminobutyric acid with structural isomers like β-aminobutyric acid (BABA), or utilizing its cyclized lactam (2-pyrrolidone) directly, fundamentally alters reaction pathways and product profiles [1]. In polymer synthesis, while 2-pyrrolidone is restricted to moisture-sensitive anionic ring-opening polymerization, linear GABA enables direct polycondensation strategies to form sequence-controlled poly(ester amide)s [2]. In agricultural applications, substituting GABA with BABA for stress priming introduces unwanted phytotoxicity and growth penalties, whereas GABA functions as a biocompatible metabolite for abiotic stress mitigation [3]. Furthermore, attempting to use crude glutamic acid fermentation mixtures instead of high-purity GABA requires complex downstream decarboxylation steps, increasing batch-to-batch variability in pharmaceutical workflows [1].

Polymerization Versatility: GABA vs. 2-Pyrrolidone in Poly(ester amide) Synthesis

While 2-pyrrolidone is the traditional monomer for Nylon-4 via moisture-sensitive anionic ring-opening polymerization, linear 4-aminobutyric acid (GABA) enables the direct synthesis of sequential poly(ester amide)s through step-growth polycondensation[1]. Studies demonstrate that incorporating GABA units into aliphatic polyesters yields poly(ester amide)s with tunable melting temperatures (Tm = 111–181 °C) and higher thermal decomposition temperatures than standard Nylon-4[1]. This approach bypasses the strict anhydrous handling requirements of 2-pyrrolidone polymerization and produces materials with higher biodegradability in marine and activated sludge environments compared to standard homopolyesters [1].

Evidence DimensionPolymerization handling and resulting thermal stability
Target Compound DataGABA enables direct polycondensation to poly(ester amide)s with Tm up to 181 °C and high thermal decomposition margins.
Comparator Or Baseline2-pyrrolidone (requires strict anhydrous anionic polymerization; resulting Nylon-4 has marginal thermal stability before decomposition).
Quantified DifferenceGABA allows moisture-tolerant step-growth polymerization and >30 °C improvement in thermal decomposition margin for resulting copolymers.
ConditionsPolycondensation of GABA derivatives vs. anionic ring-opening of 2-pyrrolidone.

Procurement of linear GABA rather than 2-pyrrolidone allows polymer manufacturers to utilize standard polycondensation infrastructure without investing in stringent anhydrous reactor controls.

Agricultural Biostimulant Efficacy: GABA vs. BABA in Stress Priming

In agricultural formulations, β-aminobutyric acid (BABA) is a well-known synthetic elicitor for disease resistance, but its application is frequently limited by dose-dependent phytotoxicity and growth retardation [1]. In contrast, 4-aminobutyric acid (GABA) provides measurable abiotic stress tolerance (e.g., against salinity and drought) without the associated energy penalty or phytotoxic effects [1]. Comparative application models indicate that while BABA can cause necrotic lesions or stunt growth at elevated concentrations, GABA acts as a metabolic primer, maintaining normal photosynthetic parameters and enhancing salt tolerance in crops without compromising biomass yield [1].

Evidence DimensionPhytotoxicity and growth penalty during stress priming
Target Compound DataGABA induces abiotic stress tolerance with no phytotoxicity or negative impact on biomass.
Comparator Or BaselineBABA (β-aminobutyric acid), which induces resistance but frequently causes phytotoxicity and growth retardation at effective doses.
Quantified DifferenceGABA achieves stress priming with 0% growth penalty, whereas BABA formulations require strict dose management to avoid crop damage.
ConditionsFoliar or root application in agricultural stress models (e.g., salinity, drought).

Agrochemical formulators must select GABA over BABA to develop safe, broad-spectrum abiotic stress mitigators that do not risk crop stunting or yield loss.

Downstream Purification Efficiency: Anti-Solvent Crystallization Profile

The commercial viability of GABA as a pharmaceutical intermediate depends heavily on its isolation efficiency from aqueous solutions. Thermodynamic solubility data reveals that GABA is highly soluble in water but exhibits a sharp, exponential decrease in solubility as the mole fraction of lower alcohols (like ethanol or 1-propanol) increases [1]. This distinct solubility differential allows for highly efficient anti-solvent crystallization. By utilizing ethanol as an anti-solvent, manufacturers can recover high-purity, thermodynamically stable Form I crystals, avoiding the complex chromatographic or ion-exchange steps required for closely related amino acid mixtures [2].

Evidence DimensionSolubility differential for anti-solvent recovery
Target Compound DataSharp solubility drop in ethanol/water mixtures, enabling >95% recovery of pure Form I crystals.
Comparator Or BaselineStandard aqueous evaporation or complex ion-exchange recovery methods.
Quantified DifferenceEthanol anti-solvent addition reduces GABA solubility by orders of magnitude, maximizing single-step crystallization yield.
ConditionsBinary solvent mixtures (water + ethanol/1-propanol) from 283.15 to 323.15 K.

For industrial scale-up, this specific solubility profile allows process engineers to design low-cost, high-yield crystallization workflows using standard, recoverable solvents.

Precursor for Biodegradable Poly(ester amide)s

GABA serves as a highly effective linear monomer for manufacturers synthesizing biodegradable poly(ester amide)s via standard polycondensation, avoiding the anhydrous handling and strong base catalysts required for 2-pyrrolidone polymerization [1].

Agrochemical Biostimulant Formulations

Selected over BABA for crop protection products targeting drought and salinity stress, where avoiding phytotoxicity and growth penalties is critical for commercial acceptance in large-scale agriculture [2].

Pharmaceutical Intermediate Synthesis and Purification

Utilized as a high-purity starting material for the synthesis of gabapentinoids and pyrrolidone derivatives, leveraging its stable Form I crystalline structure and predictable anti-solvent recovery profile for consistent batch-to-batch reproducibility [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid
White, powdery solid; Savoury, meat-like aroma

XLogP3

-3.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

103.063328530 g/mol

Monoisotopic Mass

103.063328530 g/mol

Heavy Atom Count

7

LogP

-3.17 (LogP)
-3.17

Appearance

Solid powder

Melting Point

203 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

2ACZ6IPC6I

Related CAS

53504-43-1
5959-35-3 (hydrochloride)
6610-05-5 (mono-hydrochloride salt)
70582-09-1 (calcium salt (2:1))

GHS Hazard Statements

Aggregated GHS information provided by 362 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 201 of 362 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 161 of 362 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Livertox Summary

Vigabatrin is a GABA derivative that is used in combination with other agents as therapy of refractory complex partial seizures and as monotherapy for infantile spasms. Vigabatrin is associated with a paradoxical decrease in serum enzyme levels during therapy, explained by its direct inhibition of aminotransferase activity. Vigabatrin has not been convincingly linked to cases of clinically apparent liver injury, but was linked to a fatal case of Reye syndrome in a child with severe developmental delay.
Granulocyte colony stimulating factor (G-CSF) and granulocyte-macrophage colony stimulating factor (GM-CSF) are glycosylated polypeptides that induce an increase in the proliferation and maturation of white blood cells including neutrophils and monocytes-macrophages. Recombinant forms of these colony stimulating factors are used to treat severe neutropenia in patients receiving cancer chemotherapy or undergoing hematopoietic cell transplantation. Recombinant forms include filgrastim (G-CSF) and sargramostim (GM-CSF), both of which are commercially available for therapy of severe neutropenia and bone marrow failure. Neither filgrastim nor sargramostim have been linked to serum enzyme elevations during therapy or to clinically apparent liver injury.

Drug Classes

Anticonvulsants
Hematologic Growth Factors

Pharmacology

Gamma-Aminobutyric Acid is a naturally occurring neurotransmitter with central nervous system (CNS) inhibitory activity. Gamma-aminobutyric acid (GABA), converted from the principal excitatory neurotransmitter glutamate in the brain, plays a role in regulating neuronal excitability by binding to its receptors, GABA-A and GABA-B, and thereby causing ion channel opening, hyperpolarization and eventually inhibition of neurotransmission.

MeSH Pharmacological Classification

GABA Agents

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Metabotropic glutamate receptor family
GABA (metabotropic)
GABBR [HSA:2550 9568] [KO:K04615]

Pictograms

Irritant

Irritant

Other CAS

56-12-2

Wikipedia

Γ-aminobutyric acid
GABA

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Cosmetics -> Hair conditioning

General Manufacturing Information

Butanoic acid, 4-amino-: ACTIVE

Dates

Last modified: 08-15-2023
1: Kırımlıoğlu GY, Yazan Y, Erol K, Çengelli Ünel Ç. Gamma-aminobutyric acid loaded halloysite nanotubes and in vitro-in vivo evaluation for brain delivery. Int J Pharm. 2015 Nov 30;495(2):816-26. doi: 10.1016/j.ijpharm.2015.08.087. Epub 2015 Sep 18. PubMed PMID: 26387616.
2: Wang LY, Tong R, Kohane DS. Synthesis and proton NMR spectroscopy of intra-vesicular gamma-aminobutyric acid (GABA). Conf Proc IEEE Eng Med Biol Soc. 2013;2013:1093-5. doi: 10.1109/EMBC.2013.6609695. PubMed PMID: 24109882; PubMed Central PMCID: PMC4717476.
3: Takayama H, Ogawa N, Yamamoto M, Asanuma M, Hirata H, Ota Z. Age-related changes in cerebrospinal fluid gamma-aminobutyric acid concentration. Eur J Clin Chem Clin Biochem. 1992 May;30(5):271-4. PubMed PMID: 1627723.
4: Feuerstein TJ. Commentary: Gabapentin-lactam and gamma-aminobutyric acid/lactam analogs: the enigma of their mechanism of action. Int J Oral Maxillofac Implants. 2013 Sep-Oct;28(5):e239-42. doi: 10.11607/jomi.te03. PubMed PMID: 24066340.
5: Bassett ML, Mullen KD, Scholz B, Fenstermacher JD, Jones EA. Increased brain uptake of gamma-aminobutyric acid in a rabbit model of hepatic encephalopathy. Gastroenterology. 1990 Mar;98(3):747-57. PubMed PMID: 2298374.
6: Harty RF, Boharski MG, Bochna GS, Carr TA, Eagan PE, Rings M, Lassiter DC, Pour MP, Schafer DF, Markin RS. gamma-Aminobutyric acid localization and function as modulator of cholinergic neurotransmission in rat antral mucosal/submucosal fragments. Gastroenterology. 1991 Nov;101(5):1178-86. PubMed PMID: 1936787.
7: Nomura M, Kimoto H, Someya Y, Furukawa S, Suzuki I. Production of gamma-aminobutyric acid by cheese starters during cheese ripening. J Dairy Sci. 1998 Jun;81(6):1486-91. PubMed PMID: 9684157.
8: Kapil V, Green JL, Le Lait MC, Wood DM, Dargan PI. Misuse of the γ-aminobutyric acid analogues baclofen, gabapentin and pregabalin in the UK. Br J Clin Pharmacol. 2014 Jul;78(1):190-1. PubMed PMID: 25083536; PubMed Central PMCID: PMC4168395.
9: Tanganelli S, Ferraro L, Bianchi C, Beani L. Changes in gamma-aminobutyric acid release induced by topical administration of drugs affecting its metabolism and receptors: studies in freely moving guinea pigs with epidural cups. Neurochem Int. 1992 Jul;21(1):15-20. PubMed PMID: 1338898.
10: Yurtdaş Kırımlıoğlu G, Menceloğlu Y, Erol K, Yazan Y. In vitro/in vivo evaluation of gamma-aminobutyric acid-loadedN,N-dimethylacrylamide-based pegylated polymeric nanoparticles for brain delivery to treat epilepsy. J Microencapsul. 2016 Nov;33(7):625-635. Epub 2016 Sep 22. PubMed PMID: 27606701.
11: Zhong M, Meng XB, Li ZJ. Synthesis of gamma-aminobutyric acid analogs based on carbohydrate scaffolds. Carbohydr Res. 2010 Jun 16;345(9):1099-106. doi: 10.1016/j.carres.2010.03.033. Epub 2010 Mar 28. PubMed PMID: 20400064.
12: Banerji S, Habibuddin M, Pal SP. Antiulcer and gastric secretory activity of N-phthaloyl gamma-aminobutyric acid. Eur J Pharmacol. 1992 Aug 25;219(2):211-5. PubMed PMID: 1425950.
13: Matsuzaki M, Hayama T, Kasai H, Ellis-Davies GC. Two-photon uncaging of gamma-aminobutyric acid in intact brain tissue. Nat Chem Biol. 2010 Apr;6(4):255-7. doi: 10.1038/nchembio.321. Epub 2010 Feb 21. PubMed PMID: 20173751; PubMed Central PMCID: PMC4104925.
14: Moroni F, Riggio O, Carlà V, Festuccia V, Ghinelli F, Marino IR, Merli M, Natali L, Pedretti G, Fiaccadori F, et al. Hepatic encephalopathy: lack of changes of gamma-aminobutyric acid content in plasma and cerebrospinal fluid. Hepatology. 1987 Sep-Oct;7(5):816-20. PubMed PMID: 3653849.
15: Emmett MR, Grover HK, Kerr MA. Tandem ring-opening decarboxylation of cyclopropane hemimalonates with sodium azide: a short route to γ-aminobutyric acid esters. J Org Chem. 2012 Aug 3;77(15):6634-7. doi: 10.1021/jo3010606. Epub 2012 Jul 16. PubMed PMID: 22775774.
16: Ishikawa A, Oka H, Hiemori M, Yamashita H, Kimoto M, Kawasaki H, Tsuji H. Development of a method for the determination of gamma-aminobutyric acid in foodstuffs. J Nutr Sci Vitaminol (Tokyo). 2009 Jun;55(3):292-5. PubMed PMID: 19602840.
17: Lin-Michell E, Chweh AY, Swinyard EA. Effect of ethosuximide alone and in combination with gamma-aminobutyric acid receptor agonists on brain gamma-aminobutyric acid concentration, anticonvulsant activity and neurotoxicity in mice. J Pharmacol Exp Ther. 1986 May;237(2):486-9. PubMed PMID: 3009789.
18: Valdizán EM, García AP, Armijo JA. Effects of increasing doses of vigabatrin on platelet gamma-aminobutyric acid-transaminase and brain gamma-aminobutyric acid in rats. Eur J Pharmacol. 1999 Mar 19;369(2):169-73. PubMed PMID: 10206175.
19: Brennan MJ, Cantrill RC, Oldfield M, Krogsgaard-Larsen P. Inhibition of gamma-aminobutyric acid release by gamma-aminobutyric acid agonist drugs. Pharmacology of the gamma-aminobutyric acid autoreceptor. Mol Pharmacol. 1981 Jan;19(1):27-30. PubMed PMID: 6259511.
20: Watt CB, Li T, Lam DM, Wu SM. Interactions between enkephalin and gamma-aminobutyric acid in the larval tiger salamander retina. Brain Res. 1987 Apr 7;408(1-2):258-62. PubMed PMID: 3594214.

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